molecular formula C15H16ClN5 B2491210 1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-15-2

1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2491210
CAS RN: 890937-15-2
M. Wt: 301.78
InChI Key: LQZFADNHRWQASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity .


Molecular Structure Analysis

The molecular structure of “1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is based on the pyrazolo[3,4-d]pyrimidine scaffold . The molecular weight of the base pyrazolo[3,4-d]pyrimidin-4-amine structure is 135.1267 .

Scientific Research Applications

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is an essential enzyme involved in folate metabolism. Pyrimido [2,3-d]pyrimidine derivatives have been explored as potential DHFR inhibitors. Modulating DHFR activity can impact cell division and growth, making this an interesting avenue for drug development .

Anti-Inflammatory Activity

Recent research has identified pyrimidine derivatives with anti-inflammatory properties. Some compounds inhibit NF-κB and AP-1, key regulators of immune responses. By modulating these pathways, they may help manage inflammatory conditions .

Mechanism of Action

Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

Pyrimidine derivatives, including “1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, have shown promising results in cancer treatment . Future research could focus on optimizing these compounds for better efficacy and safety .

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)13-7-11(16)5-4-10(13)2/h4-5,7-9H,3,6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFADNHRWQASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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